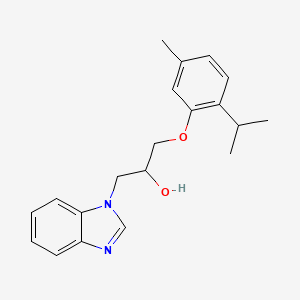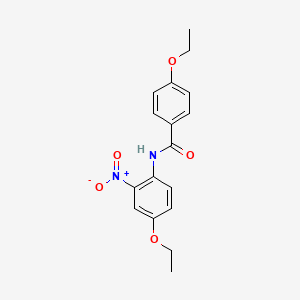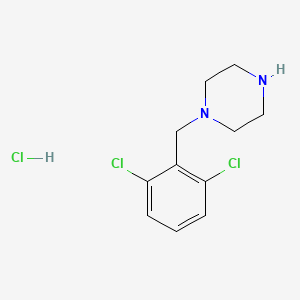![molecular formula C11H13F6NO4 B4898021 ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate](/img/structure/B4898021.png)
ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate, also known as EFNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. EFNB is a carbamate derivative that is synthesized through a multistep process involving the reaction of several reagents.
Applications De Recherche Scientifique
Ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of agriculture. This compound has been shown to have potent insecticidal activity against several insect pests, including the diamondback moth and the cotton bollworm. This compound has also been shown to have herbicidal activity against several weed species, including barnyardgrass and redroot pigweed.
Mécanisme D'action
The mechanism of action of ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate is not fully understood, but it is believed to involve the inhibition of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine. This inhibition leads to the accumulation of acetylcholine in the nervous system, which ultimately results in the death of the target pest.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity to mammals, birds, and fish, making it a promising alternative to traditional insecticides and herbicides. However, this compound has been shown to have some toxicity to non-target insects, including honeybees and ladybugs.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate has several advantages for use in lab experiments. It is relatively easy to synthesize and has high purity, which makes it suitable for use in bioassays. This compound is also stable under a wide range of conditions, which makes it suitable for use in field trials. However, this compound has some limitations for use in lab experiments, including its toxicity to non-target insects and its potential for environmental persistence.
Orientations Futures
There are several future directions for research on ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate. One area of research is the development of this compound-based insecticides and herbicides with improved selectivity and reduced toxicity to non-target organisms. Another area of research is the investigation of the mechanism of action of this compound to better understand its mode of action. Finally, there is a need for further research on the environmental fate and persistence of this compound to better understand its potential impact on the environment.
Méthodes De Synthèse
The synthesis of ethyl [2-acetyl-3-oxo-1,1-bis(trifluoromethyl)butyl]carbamate involves a multistep process that starts with the reaction of ethyl acetoacetate with trifluoromethyl ketone in the presence of a strong base. The resulting product is then reacted with ethyl chloroformate to form the intermediate product. The final step involves the reaction of the intermediate product with ammonia to form this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
Propriétés
IUPAC Name |
ethyl N-[3-acetyl-1,1,1-trifluoro-4-oxo-2-(trifluoromethyl)pentan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F6NO4/c1-4-22-8(21)18-9(10(12,13)14,11(15,16)17)7(5(2)19)6(3)20/h7H,4H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKULKWPWRUCUOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(C(=O)C)C(=O)C)(C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F6NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-furylmethyl)amino]-1-(2-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B4897945.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4897971.png)

![N-(4-fluorobenzyl)-N-methyl-5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4897989.png)

![3-[(1,3-benzodioxol-5-ylmethyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4898007.png)
![ethyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B4898016.png)


![2-(1-adamantyl)-N-methyl-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4898034.png)
![(4-{[3-({3-[(4-aminophenyl)thio]phenyl}sulfonyl)phenyl]thio}phenyl)amine](/img/structure/B4898040.png)
![5-(3,5-dichloro-2-methoxybenzylidene)-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4898043.png)